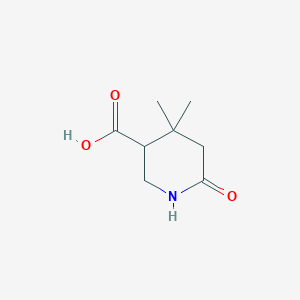

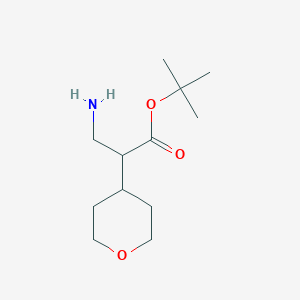

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid, also known as DOPAC, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Applications De Recherche Scientifique

Reactive Intermediates in Peptide Synthesis

"4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" and its derivatives could play a crucial role in peptide synthesis. For example, reactive intermediates derived from urethane-protected amino acids have been studied, showcasing the importance of certain structures in the development of peptides. The first crystal structures and ab initio calculations of 2-alkoxy-5(4H)-oxazolones from such amino acids highlight the potential application in synthesizing complex peptides (Crisma et al., 1997).

Copper(I) Complexes for Solar Cells

Derivatives of "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" might find applications in renewable energy technologies, such as copper-based dye-sensitized solar cells (DSCs). Copper(I) complexes with ligands bearing carboxylic acid substituents show promise for incorporation into DSCs, indicating the compound's utility in materials science and solar energy conversion (Constable et al., 2009).

Esterification and Lactonization Applications

In organic synthesis, "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" might be relevant for esterification methods and the synthesis of large-ring lactones. A rapid and mild esterification method using carboxylic 2,4,6-trichlorobenzoic anhydrides, successfully applied to the synthesis of large-ring lactones, demonstrates the versatility of related structures in synthetic organic chemistry (Inanaga et al., 1979).

Biochemical and Material Science Applications

The compound and its analogs might be useful in material science and biochemistry. For instance, nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acids have been shown to be excellent β-turn and 310/α-helix inducers in peptides, serving as rigid electron spin resonance probes and fluorescence quenchers. This suggests potential applications in designing peptides for biochemical studies and material science applications (Toniolo et al., 1998).

Cytotoxic Activity in Medicinal Chemistry

Carboxamide derivatives of related structures have been synthesized and tested for cytotoxic activity against various cancer cell lines. This indicates the potential of "4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid" derivatives in the development of new anticancer agents, showcasing their importance in medicinal chemistry (Deady et al., 2003).

Propriétés

IUPAC Name |

4,4-dimethyl-6-oxopiperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-8(2)3-6(10)9-4-5(8)7(11)12/h5H,3-4H2,1-2H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRTZZSUHIXEGIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCC1C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Dimethyl-6-oxopiperidine-3-carboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-dimethylphenyl)-4-[(phenylsulfonyl)amino]piperidine-1-carboxamide](/img/structure/B2873774.png)

![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)

![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2873784.png)